molecular formula C13H12N6OS2 B2501220 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 394234-71-0

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2501220
CAS RN: 394234-71-0
M. Wt: 332.4
InChI Key: KODXSULKSIZSQD-UHFFFAOYSA-N
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Description

The compound 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a derivative that combines a triazole and thiadiazole moiety. These types of compounds have been the subject of research due to their potential biological activities. The triazole and thiadiazole rings are known for their antiviral, antimicrobial, and various other pharmacological properties.

Synthesis Analysis

The synthesis of related acetamide derivatives involves multiple steps, starting from basic precursors such as benzoic acid. The process includes the formation of intermediates like ethyl benzoate, benzohydrazide, and oxadiazol-thiol before the final step where the target compounds are synthesized by reacting these intermediates with substituted 2-bromoacetamide in the presence of DMF and sodium hydride . Although the exact synthesis of the compound is not detailed, the methods described in the papers provide insight into the possible synthetic routes that could be employed for its production.

Molecular Structure Analysis

The molecular structure of these derivatives is confirmed using various spectroscopic techniques such as 1H NMR, IR, and elemental analysis . These techniques ensure the correct synthesis of the compound by verifying the presence of characteristic functional groups and the overall molecular framework.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of the triazole and thiadiazole rings. For instance, under diazo transfer conditions, 2-cyanothioacetamides can be transformed into 1,2,3-thiadiazoles or 1,2,3-triazoles depending on the solvent and conditions used . This switchable synthesis highlights the versatility of the thioacetamide group in forming different heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structure. The presence of the triazole and thiadiazole rings imparts certain characteristics such as potential antiviral and antimicrobial activities. The compounds' reactivity and stability can be inferred from their synthesis and the conditions under which they are stable or reactive . For example, the antimicrobial and hemolytic activities of these compounds were evaluated, and most of them showed activity against selected microbial species . Additionally, the antiviral and virucidal activities against human adenovirus and ECHO-9 virus were assessed, with some derivatives showing the potential to reduce viral replication .

Scientific Research Applications

Synthesis and Antimicrobial Properties

A study by Baviskar, Khadabadi, and Deore (2013) reported on the synthesis of a series of compounds related to 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, demonstrating their antimicrobial activity. These compounds showed potential in vitro antibacterial and antifungal activities, highlighting their relevance in the development of new antimicrobial agents Baviskar, Khadabadi, & Deore, 2013.

Role in Glutaminase Inhibition

Research by Shukla et al. (2012) explored derivatives of 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide for their role as glutaminase inhibitors. These compounds, particularly bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, showed promise in inhibiting glutaminase, an enzyme crucial in cancer cell metabolism. The study underscores the potential of these compounds in cancer therapy Shukla et al., 2012.

Pharmacological Properties

Maliszewska-Guz et al. (2005) investigated the cyclization reactions of related compounds and their pharmacological properties, including effects on the central nervous system (CNS) in mice. Their findings contribute to understanding the biological activities of these compounds and their potential therapeutic applications Maliszewska-Guz et al., 2005.

Anticancer Activity

Another significant area of research involves the exploration of 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide derivatives as anticancer agents. Evren et al. (2019) synthesized new derivatives and evaluated their anticancer activity, particularly against lung adenocarcinoma cells, indicating the potential of these compounds in anticancer drug development Evren et al., 2019.

properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS2/c1-19-8-14-18-13(19)21-7-10(20)15-12-17-16-11(22-12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODXSULKSIZSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

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